

Application Notes and Protocols for PFI-90

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Compound of Interest

Compound Name: PFI-90

Cat. No.: B2861262

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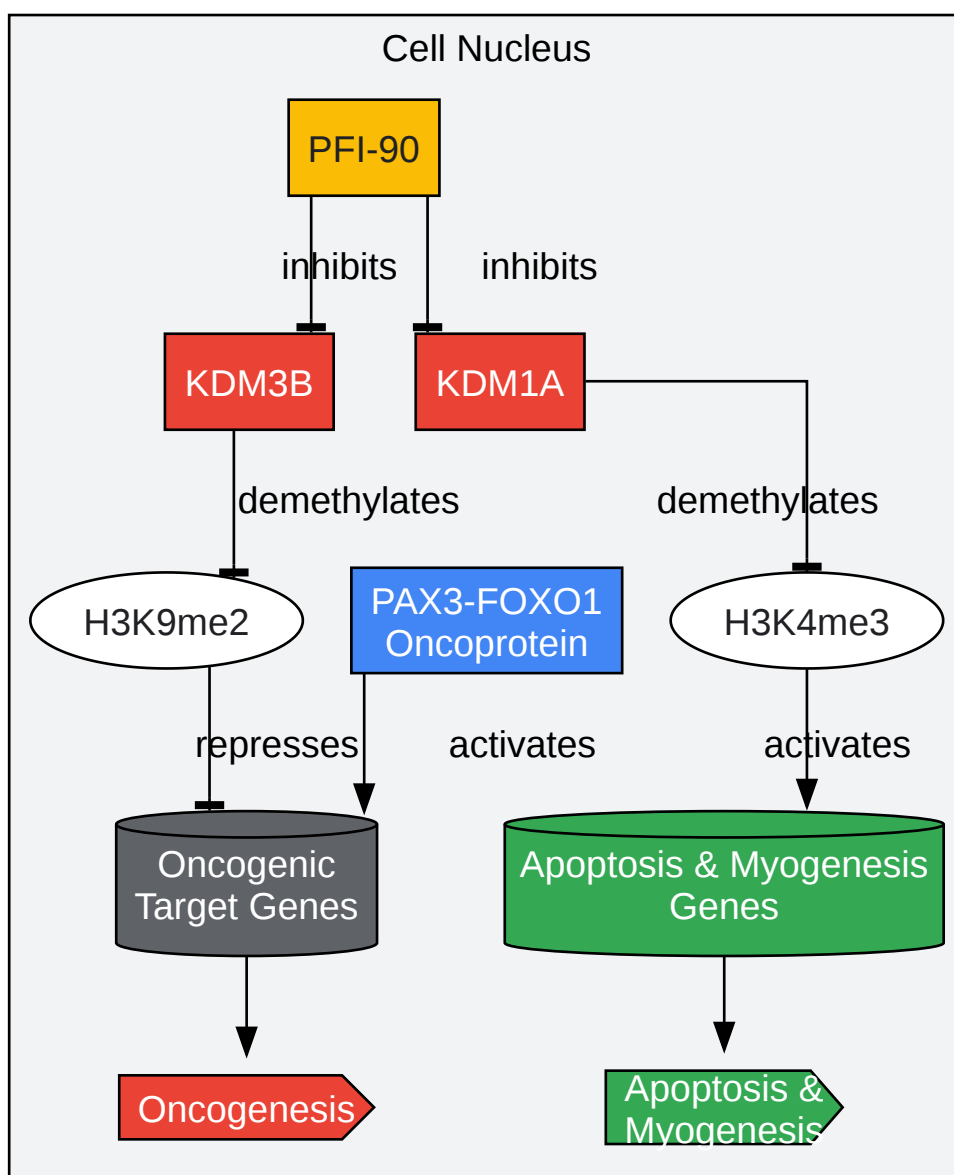
For Researchers, Scientists, and Drug Development Professionals

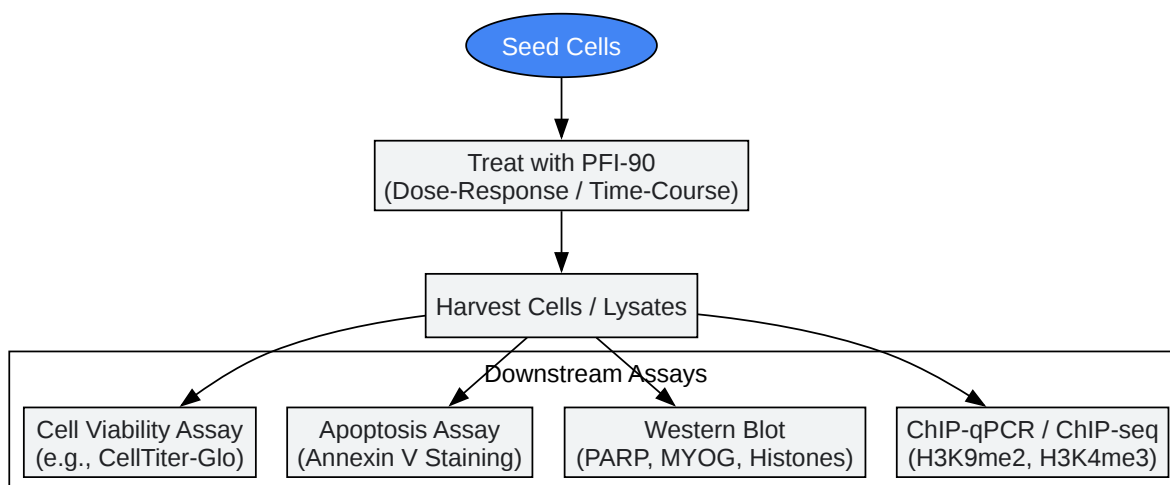
Introduction

PFI-90 is a potent and selective small molecule inhibitor of histone demethylase KDM3B.^{[1][2]} It has been identified as a valuable chemical probe for studying the epigenetic regulation of gene expression. **PFI-90** functions by inhibiting the PAX3-FOXO1 fusion oncoprotein's transcriptional activity, which is a key driver in fusion-positive rhabdomyosarcoma (FP-RMS).^[3]^[4] The compound has been shown to induce apoptosis and myogenic differentiation in cancer cells, leading to delayed tumor progression in vivo.^{[1][4]} These application notes provide detailed protocols for the in vitro characterization of **PFI-90**'s biological effects.

Mechanism of Action

PFI-90 exerts its biological effects primarily through the inhibition of the Jumonji C (JmjC) domain-containing histone lysine demethylase 3B (KDM3B).^[5] In fusion-positive rhabdomyosarcoma, the PAX3-FOXO1 oncoprotein drives tumorigenesis. **PFI-90**'s inhibition of KDM3B leads to an increase in the repressive histone mark H3K9me2 at PAX3-FOXO1 target sites, which suppresses their transcription.^{[3][5]} Additionally, **PFI-90** shows activity against KDM1A, resulting in an increase in H3K4me3 at genes associated with myogenesis and apoptosis, promoting cellular differentiation and death.^{[3][5]} This dual activity makes **PFI-90** an effective agent in suppressing the oncogenic program driven by PAX3-FOXO1.^[6]





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